molecular formula C7H10O3 B2986308 3-Hydroxy-1-cyclohexene-1-carboxylic acid CAS No. 127943-85-5

3-Hydroxy-1-cyclohexene-1-carboxylic acid

Cat. No.: B2986308
CAS No.: 127943-85-5
M. Wt: 142.154
InChI Key: XTUWBPMQHYBTNC-UHFFFAOYSA-N
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Description

3-Hydroxy-1-cyclohexene-1-carboxylic acid is an organic compound with the molecular formula C7H10O3 It is a cyclohexene derivative with a hydroxyl group at the third position and a carboxylic acid group at the first position

Synthetic Routes and Reaction Conditions:

    Diels-Alder Reaction: One common method for synthesizing this compound involves a Diels-Alder reaction. This reaction typically uses a diene and a dienophile under controlled conditions to form the cyclohexene ring. The hydroxyl and carboxylic acid groups can be introduced through subsequent functionalization steps.

    Hydrolysis of Esters: Another method involves the hydrolysis of esters of cyclohexene derivatives. This process requires acidic or basic conditions to convert the ester into the corresponding carboxylic acid and hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or distillation to obtain the pure compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents include thionyl chloride and phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated cyclohexene derivatives.

Mechanism of Action

Biochemical Pathways

3-Hydroxy-1-cyclohexene-1-carboxylic acid is metabolized via a CoA-mediated beta-oxidation pathway . This pathway is crucial for the breakdown of fatty acids and the generation of energy in cells. The compound interferes with the utilization of other cyclic acids , suggesting it may have a regulatory role in these metabolic pathways.

Result of Action

Its interference with the utilization of other cyclic acids suggests it may have a regulatory role in cellular metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, enzymatic resolution represents a promising, environment-friendly alternative for the production of this compound .

Scientific Research Applications

3-Hydroxy-1-cyclohexene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: Similar in structure but lacks the hydroxyl group.

    3-Cyclohexene-1-carboxylic acid: Similar but without the hydroxyl group.

    3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid: Contains additional hydroxyl groups.

Uniqueness: 3-Hydroxy-1-cyclohexene-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the cyclohexene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications.

Properties

IUPAC Name

3-hydroxycyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h4,6,8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUWBPMQHYBTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C(C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127943-85-5
Record name 3-hydroxycyclohex-1-ene-1-carboxylic acid
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